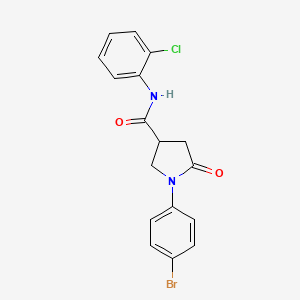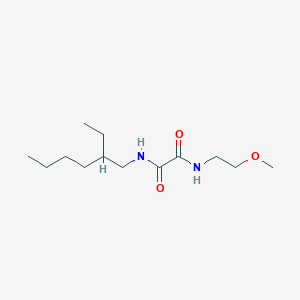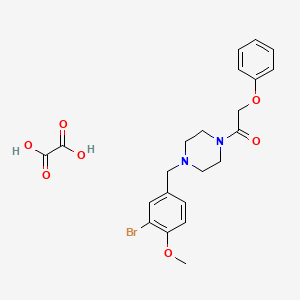![molecular formula C22H25N3O4S B4014196 ETHYL 5-CYANO-4-OXO-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-3-AZASPIRO[5.5]UNDEC-1-ENE-1-CARBOXYLATE](/img/structure/B4014196.png)
ETHYL 5-CYANO-4-OXO-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-3-AZASPIRO[5.5]UNDEC-1-ENE-1-CARBOXYLATE
Übersicht
Beschreibung
ETHYL 5-CYANO-4-OXO-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-3-AZASPIRO[5.5]UNDEC-1-ENE-1-CARBOXYLATE: is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-CYANO-4-OXO-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-3-AZASPIRO[5.5]UNDEC-1-ENE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of malonodinitrile with benzaldehyde and ethyl 2-chloro-3-oxobutanoate. This reaction forms a compound with a 3-azabicyclo [3.1.0]hexane framework . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: ETHYL 5-CYANO-4-OXO-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-3-AZASPIRO[5.5]UNDEC-1-ENE-1-CARBOXYLATE can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-CYANO-4-OXO-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-3-AZASPIRO[5.5]UNDEC-1-ENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties such as high thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of ETHYL 5-CYANO-4-OXO-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-3-AZASPIRO[5.5]UNDEC-1-ENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
ETHYL 5-CYANO-2-(DICYANOMETHYL)-2-METHYL-4-OXO-6-PHENYL-3-AZABICYCLO [3.1.0]HEXANE-1-CARBOXYLATE: This compound has a similar bicyclic structure but differs in the substituents attached to the core framework.
INDOLE DERIVATIVES: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness: ETHYL 5-CYANO-4-OXO-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-3-AZASPIRO[5
Eigenschaften
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethyl)sulfanyl-1-cyano-2-oxo-3-azaspiro[5.5]undec-4-ene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-29-21(28)18-20(30-14-17(26)24-15-9-5-3-6-10-15)25-19(27)16(13-23)22(18)11-7-4-8-12-22/h3,5-6,9-10,16H,2,4,7-8,11-12,14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWCHQPPXJFJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(C12CCCCC2)C#N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-benzyl-5-methoxy-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4014114.png)

![2-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]nicotinamide](/img/structure/B4014131.png)
![N-phenyl-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine](/img/structure/B4014137.png)
![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4014145.png)


![2-methyl-N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]propanamide](/img/structure/B4014166.png)
![11-(5-chloro-2-thienyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014177.png)
![benzyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prolinate](/img/structure/B4014186.png)
![N-{4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenyl}acetamide](/img/structure/B4014191.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4014205.png)


